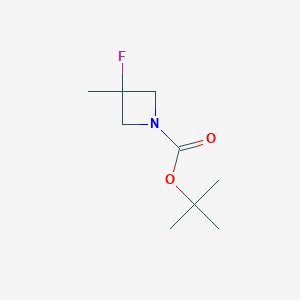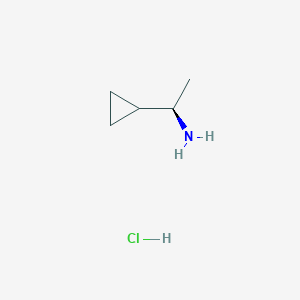
1-Boc-3-fluoro-3-methylazetidine
Overview
Description
“1-Boc-3-fluoro-3-methylazetidine” is a chemical compound with the CAS number 1314923-32-4 . It’s also known as "tert-butyl 3-fluoro-3-methylazetidine-1-carboxylate" . It’s used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various tools such as MolView and ChemSpider . These platforms allow for the visualization and analysis of the molecular structure of the compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be analyzed using various methods. For instance, its density, melting point, boiling point, structure, formula, and molecular weight can be determined .
Scientific Research Applications
Synthesis and Pharmaceutical Application
1-Boc-3-fluoro-3-methylazetidine is primarily recognized for its role in synthesizing various compounds with pharmaceutical applications. It has been utilized in the creation of new cyclic fluorinated beta-amino acids, which are valuable building blocks in medicinal chemistry. For example, Van Hende et al. (2009) describe a synthesis pathway leading to 1-Boc-3-fluoroazetidine-3-carboxylic acid, a new fluorinated heterocyclic amino acid, demonstrating its potential in developing novel medicinal compounds (Van Hende et al., 2009). Similarly, Piron et al. (2011) synthesized 1-t-butoxycarbonyl-3-fluoro-3-methylpyrrolidine and 1-t-butoxycarbonyl-3-fluoro-3-methylazetidine, highlighting the substance's relevance as a precursor for pharmaceutical compounds (Piron et al., 2011).
Development of Fluorescent Probes and Radioligands
This compound has been instrumental in the development of fluorescent probes and radioligands for various studies. Doll et al. (1999) synthesized a fluoro derivative of A-85380 using a compound structurally related to this compound, demonstrating its application in positron emission tomography (PET) imaging for studying nicotinic acetylcholine receptors (Doll et al., 1999). Rodríguez et al. (2017) also developed a BODIPY-fluorophore-based probe involving a similar compound, proving its efficacy in in vivo biodistribution studies for anti-Chagas agents (Rodríguez et al., 2017).
Chemical Synthesis and Process Development
The compound is also significant in chemical synthesis and process development. Dowling et al. (2016) discuss the synthesis of (S)-2-Methylazetidine, showcasing the compound's role in large-scale production processes, reflecting its industrial and synthetic chemistry applications (Dowling et al., 2016). Kim et al. (2008) describe the synthesis of cis-LC15-0133 Tartrate, a potent dipeptidyl peptidase IV inhibitor, where a related compound played a crucial role in the synthesis process (Kim et al., 2008).
Safety and Hazards
The safety data sheet for a similar compound, “1-Boc-3-methylazetidine”, provides information on first aid measures, firefighting measures, and accidental release measures . It’s important to note that these measures may not be exactly the same for “1-Boc-3-fluoro-3-methylazetidine”, but they provide a general idea of the safety precautions needed when handling similar compounds.
Future Directions
Properties
IUPAC Name |
tert-butyl 3-fluoro-3-methylazetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16FNO2/c1-8(2,3)13-7(12)11-5-9(4,10)6-11/h5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGXAHUBWNJNHPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1)C(=O)OC(C)(C)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(3-Bromophenoxy)ethyl]piperidin-2-one](/img/structure/B1526944.png)





![2-amino-N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-2-methylpentanamide](/img/structure/B1526953.png)
![4-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methoxy}phenol](/img/structure/B1526955.png)
amino}methyl)-N-methylpyridin-2-amine](/img/structure/B1526957.png)
![5-{[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]methyl}pyridin-2-amine](/img/structure/B1526958.png)
![6-Amino-1-[(4-methylcyclohexyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B1526959.png)

![1-[4-(2-Amino-4-fluorophenyl)-1,4-diazepan-1-yl]ethan-1-one](/img/structure/B1526966.png)

